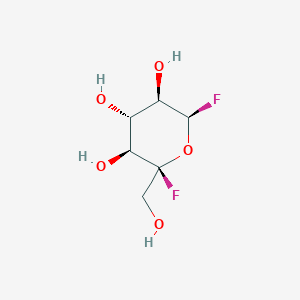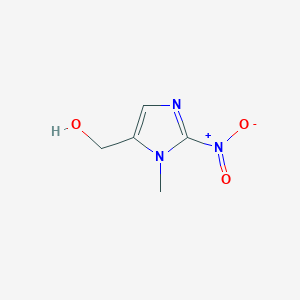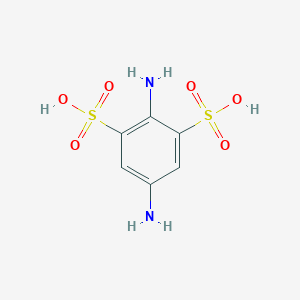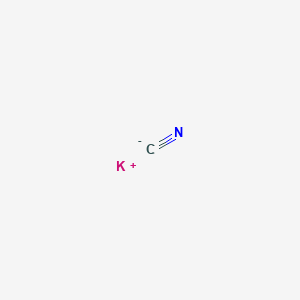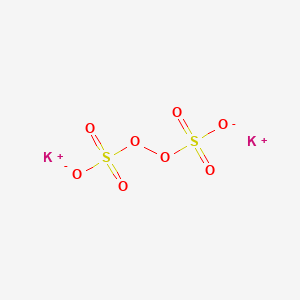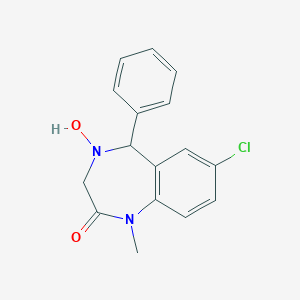![molecular formula C28H29BrN2O B057122 (3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide CAS No. 608127-89-5](/img/structure/B57122.png)
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the formation of 4H-pyrano[3,2-c]pyridines. These methodologies offer insights into potential synthesis paths for the target compound by highlighting functional group transformations and cyclization reactions critical in forming complex heterocyclic systems (Mekheimer, Mohamed, & Sadek, 1997).
Molecular Structure Analysis
Structural determination of closely related compounds, such as 6,7-dihydro-2-methoxy-4-(substituted)-5H-benzo[6,7]cyclohepta[1,2-b]pyridine-3-carbonitriles, provides insights into the molecular conformation, bond lengths, and angles. Such data are vital for understanding the spatial arrangement and electronic environment of the target molecule, influencing its reactivity and interactions (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The compound's chemical reactivity can be inferred from studies on similar molecules, demonstrating their engagement in cycloaddition reactions, ring-opening and closure mechanisms, and their interaction with various reagents. These reactions highlight the compound's potential versatility in synthetic chemistry and the formation of novel structures (Balu, Ila, & Junjappa, 1990).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting point, and crystalline structure, is critical for handling and application in chemical processes. Structural determinations via X-ray crystallography of related compounds provide valuable data on molecular packing, hydrogen bonding, and interaction patterns, which are essential for predicting the behavior of the target compound under various conditions (Choi, Seo, Son, & Lee, 2009).
Chemical Properties Analysis
The compound's chemical properties, such as reactivity towards nucleophiles and electrophiles, acid-base behavior, and stability under different conditions, can be extrapolated from the behavior of structurally similar compounds. These insights are foundational for understanding the compound's potential utility in organic synthesis and material science (Huang, Xu, Liu, Chen, & Gu, 2019).
Wissenschaftliche Forschungsanwendungen
Environmental Presence and Impact
- Polybrominated Diphenyl Ethers (PBDEs) in the Environment: Studies have highlighted the widespread presence of PBDEs, compounds related to benzofuranyl derivatives, in various environmental matrices, indicating their persistence and potential ecological risks. Research has focused on their levels in air, soil, water, and sediment, as well as their accumulation in terrestrial and marine organisms. The studies underscore the need for continuous monitoring and evaluation of PBDEs to understand their environmental behavior and fate (Ma et al., 2012; Akortia et al., 2016).
Analytical Methods for Detection
- Mass Spectrometry Techniques for OH-PBDEs: Advances in mass spectrometry have enhanced the detection, environmental distribution, and assessment of the health risks of hydroxylated PBDEs (OH-PBDEs). Techniques such as gas chromatography-MS (GC-MS), liquid chromatography-MS (LC-MS), and ion mobility spectrometry-MS (IMS-MS) have been extensively used for analyzing OH-PBDEs, demonstrating their pervasiveness in both abiotic and biotic samples and multiple adverse health effects (Wei et al., 2020).
Biological Activities and Potential Health Risks
- Toxicity and Ecological Risks of BP-3: A comprehensive review of benzophenone-3 (BP-3), a component common in sunscreen products, has raised concerns over its ecological and health risks due to its environmental persistence and endocrine-disrupting capabilities. The study calls for further research into the environmental monitoring and potential long-term consequences of BP-3 exposure in aquatic ecosystems (Kim & Choi, 2014).
Pharmacokinetics, Pharmacodynamics, and Toxicology
- NPS (New Psychoactive Substances): Research on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances, including benzofuran derivatives like 2C-B, 4-FA, and benzofurans (5-APB/6-APB), has shown that these compounds exhibit effects comparable to common illicit drugs like amphetamine and MDMA. The study emphasizes the importance of further investigation into the health risks associated with these substances (Nugteren-van Lonkhuyzen et al., 2015).
Eigenschaften
IUPAC Name |
2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O.BrH/c29-21-28(24-7-3-1-4-8-24,25-9-5-2-6-10-25)26-14-17-30(20-26)16-13-22-11-12-27-23(19-22)15-18-31-27;/h1-12,19,26H,13-18,20H2;1H/t26-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQVSKIIOIPTSE-UFTMZEDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)CCC4=CC5=C(C=C4)OCC5.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-alpha,alpha-diphenyl-3-pyrrolidineacetonitrile Hydrobromide | |
CAS RN |
608127-89-5 |
Source


|
| Record name | Darifenacin nitrile hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608127895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DARIFENACIN NITRILE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DP6AVY7RB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

